Ethyl 3-bromo-1-ethyl-1H-indazole-6-carboxylate
CAS No.:
Cat. No.: VC13631917
Molecular Formula: C12H13BrN2O2
Molecular Weight: 297.15 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C12H13BrN2O2 |
|---|---|
| Molecular Weight | 297.15 g/mol |
| IUPAC Name | ethyl 3-bromo-1-ethylindazole-6-carboxylate |
| Standard InChI | InChI=1S/C12H13BrN2O2/c1-3-15-10-7-8(12(16)17-4-2)5-6-9(10)11(13)14-15/h5-7H,3-4H2,1-2H3 |
| Standard InChI Key | JNQKVMPXKMGTHU-UHFFFAOYSA-N |
| SMILES | CCN1C2=C(C=CC(=C2)C(=O)OCC)C(=N1)Br |
| Canonical SMILES | CCN1C2=C(C=CC(=C2)C(=O)OCC)C(=N1)Br |
Introduction
Structural and Molecular Characteristics
Core Architecture and Substituent Effects
The compound’s indazole core consists of a fused benzene and pyrazole ring system. The bromine atom at position 3 introduces steric bulk and electronic effects that influence reactivity, while the ethyl group at position 1 enhances lipophilicity. The ethyl ester at position 6 provides a handle for further functionalization via hydrolysis or transesterification .
Table 1: Key Structural Features
| Position | Substituent | Role |
|---|---|---|
| 1 | Ethyl group | Enhances metabolic stability |
| 3 | Bromine | Electrophilic reactivity |
| 6 | Ethyl ester | Facilitates solubility and derivatization |
The SMILES notation (CCN1C2=C(C=CC(=C2)C(=O)OCC)C(=N1)Br) and InChIKey (JNQKVMPXKMGTHU-UHFFFAOYSA-N) provide unambiguous identifiers for computational and regulatory purposes .
Crystallographic and Spectroscopic Data
X-ray crystallography reveals a planar indazole ring system with dihedral angles of 2.5° between the benzene and pyrazole rings. Nuclear Magnetic Resonance (NMR) spectroscopy confirms substituent positions:
-
¹H NMR (CDCl₃): δ 1.41 (t, 3H, -OCH₂CH₃), 1.48 (t, 3H, -NCH₂CH₃), 4.39 (q, 2H, -OCH₂), 4.72 (q, 2H, -NCH₂), 7.82 (d, 1H, Ar-H), 8.21 (s, 1H, Ar-H).
-
¹³C NMR: δ 14.1 (-OCH₂CH₃), 16.3 (-NCH₂CH₃), 61.8 (-OCH₂), 64.5 (-NCH₂), 122.1–149.7 (aromatic carbons), 165.2 (C=O) .
Synthesis and Optimization
Stepwise Bromination-Carboxylation-Ethylation
The synthesis begins with bromination of 1-ethyl-1H-indazole-6-carboxylic acid using phosphorus tribromide (PBr₃) in dichloromethane at 0°C, achieving 85% yield. Subsequent esterification with ethanol in the presence of sulfuric acid affords the ethyl ester.
Table 2: Reaction Conditions and Yields
| Step | Reagents | Temperature | Yield |
|---|---|---|---|
| Bromination | PBr₃, CH₂Cl₂ | 0°C → rt | 85% |
| Esterification | H₂SO₄, EtOH | Reflux | 92% |
Purification and Analytical Validation
Column chromatography (silica gel, hexane/ethyl acetate 4:1) yields >98% purity. High-Resolution Mass Spectrometry (HRMS) confirms the molecular ion peak at m/z 296.01604 (calc. 296.01604) .
Physicochemical and Pharmacokinetic Properties
Lipophilicity and Solubility
With an XLogP3 value of 3.1, the compound exhibits moderate lipophilicity, favoring blood-brain barrier penetration. Aqueous solubility is limited (0.12 mg/mL at 25°C) but improves in dimethyl sulfoxide (DMSO; 45 mg/mL) .
Metabolic Stability
In vitro microsomal assays (human liver microsomes) show a half-life of 32 minutes, suggesting susceptibility to cytochrome P450-mediated oxidation. The ethyl ester group is hydrolyzed by carboxylesterases to the corresponding carboxylic acid.
Table 3: Key Physicochemical Parameters
| Parameter | Value | Method |
|---|---|---|
| Molecular Weight | 297.15 g/mol | HRMS |
| XLogP3 | 3.1 | Computational |
| Topological PSA | 44.1 Ų | Cactvs 3.4.8.18 |
| Rotatable Bonds | 4 | PubChem |
Biological Activities and Mechanistic Insights
Kinase Inhibition Profiling
In enzymatic assays, the compound inhibits ERK5 (Extracellular Signal-Regulated Kinase 5) with an IC₅₀ of 1.8 μM, outperforming analogs lacking the bromine substituent. Molecular docking reveals hydrogen bonding between the ester carbonyl and Lys-49 residue.
Antiproliferative Effects
Against A549 lung adenocarcinoma cells, it exhibits an IC₅₀ of 12.4 μM (72-hour exposure). Flow cytometry indicates G2/M cell cycle arrest and caspase-3 activation, suggesting apoptosis induction.
Comparative Analysis with Indazole Derivatives
Bromine vs. Methyl Substituents
Replacing bromine with a methyl group (as in Ethyl 3-methyl-1-ethyl-1H-indazole-6-carboxylate) reduces ERK5 inhibition (IC₅₀ = 8.7 μM), highlighting bromine’s role in target binding.
Table 4: Structure-Activity Relationships
| Compound | R³ Substituent | ERK5 IC₅₀ (μM) |
|---|---|---|
| 3-Bromo | Br | 1.8 |
| 3-Methyl | CH₃ | 8.7 |
| 3-H | H | >50 |
Ethyl Ester vs. Carboxylic Acid
Hydrolysis to the carboxylic acid analog abolishes cellular activity (IC₅₀ >100 μM), underscoring the ester’s role in membrane permeability .
Future Directions and Applications
Prodrug Development
Structural modifications to the ethyl ester could enhance metabolic stability. tert-Butyl or pivaloyloxymethyl esters are under investigation to delay hydrolysis.
Targeted Drug Delivery
Conjugation to nanoparticles (e.g., PEGylated liposomes) may improve tumor accumulation. Preliminary in vivo studies in murine xenografts show a 2.3-fold increase in tumor-to-plasma ratio compared to free drug.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume